molecular formula C7H6ClNO2 B098224 3-Chloro-5-nitrotoluene CAS No. 16582-38-0

3-Chloro-5-nitrotoluene

Cat. No. B098224
CAS RN: 16582-38-0
M. Wt: 171.58 g/mol
InChI Key: IYHHGLULQDOFGC-UHFFFAOYSA-N
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Patent
US08232312B2

Procedure details

2.4 g of 3-chloro-5-nitro-toluene are dissolved in 35 ml of ethanol, combined with 15.8 g tin dichloride-dihydrate and refluxed for 3 hours. The solvent is eliminated in vacuo, the residue is taken up in 4 M sodium hydroxide solution and filtered through kieselguhr. The filter cake is washed thoroughly with ethyl acetate. The aqueous phase is extracted 3 times with ethyl acetate and the combined organic phases are washed with saturated sodium chloride solution and dried on magnesium sulphate. The solvent is eliminated in vacuo and the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 81:15 to 70:30).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
tin dichloride-dihydrate
Quantity
15.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH3:11])[CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1.[Sn].O.O.[Cl-].[Cl-]>C(O)C.[OH-].[Na+]>[Cl:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([CH3:11])[CH:3]=1)[NH2:8] |f:1.2.3.4.5,7.8,^3:11|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)[N+](=O)[O-])C
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
tin dichloride-dihydrate
Quantity
15.8 g
Type
reactant
Smiles
[Sn].O.O.[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered through kieselguhr
WASH
Type
WASH
Details
The filter cake is washed thoroughly with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted 3 times with ethyl acetate
WASH
Type
WASH
Details
the combined organic phases are washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 81:15 to 70:30)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(N)C=C(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.